
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide
Overview
Description
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is part of a novel series of benzothiazole derivatives that exhibit multifunctional properties, including cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonylation: The benzothiazole core is then sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its role in inhibiting cholinesterase and preventing β-amyloid aggregation, which are key factors in Alzheimer’s disease.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective and cognition-enhancing properties.
Industry: Possible applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves multiple pathways:
Cholinesterase Inhibition: The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase, leading to mixed-type inhibition.
Anti-β-Amyloid Aggregation: It inhibits the aggregation of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease.
Neuroprotection: The compound exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.
Comparison with Similar Compounds
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide can be compared with other benzothiazole derivatives:
Similar Compounds: Benzothiazole-piperazine hybrids, benzothiazole-sulfonamide derivatives.
Uniqueness: Unlike other benzothiazole derivatives, this compound exhibits a unique combination of cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotective properties, making it a promising candidate for Alzheimer’s disease therapy.
Biological Activity
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has gained attention in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
Overview of the Compound
This compound is characterized by its unique structural features, combining a benzothiazole moiety with a methanesulfonyl group. This structure is believed to contribute to its multifaceted biological activities, particularly in the context of neuroprotection and cognitive enhancement.
The primary mechanism through which this compound exerts its effects is via acetylcholinesterase (AChE) inhibition . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, this compound increases acetylcholine levels in the brain, potentially enhancing cognitive function and memory.
Key Mechanisms:
- AChE Inhibition : The compound binds to the active site of AChE, inhibiting its activity. This leads to increased availability of acetylcholine at synaptic clefts.
- Anti-Amyloid Activity : this compound has been shown to prevent the aggregation of β-amyloid peptides, which are implicated in Alzheimer's pathology.
- Neuroprotection : The compound exhibits protective effects against oxidative stress-induced neuronal damage, as evidenced in cellular models.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits AChE with an IC50 value of approximately 2.31 µM. Additionally, it has shown significant inhibition (53.30%) of Aβ 1-42 aggregation, indicating its potential as a therapeutic agent for Alzheimer's disease .
Study Type | Effect Observed | IC50 Value |
---|---|---|
AChE Inhibition | Effective inhibition | 2.31 µM |
Aβ 1-42 Aggregation | Significant reduction | 53.30% |
In Vivo Studies
In vivo research using mouse models has indicated that treatment with this compound can improve cognitive deficits induced by scopolamine. This suggests that the compound not only inhibits AChE but also enhances cognitive performance .
Case Studies
- Neuroprotection Against Oxidative Stress :
- Cognition Enhancement :
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAVTCWWRLPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326441 | |
Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643032 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307327-02-2 | |
Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.